Terbium;2,2,6,6-tetramethylheptane-3,5-dione

Description

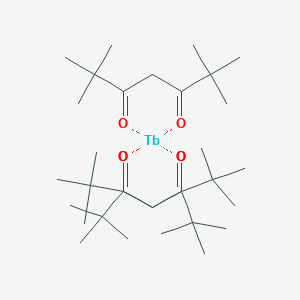

Terbium;2,2,6,6-tetramethylheptane-3,5-dione (chemical formula: C₃₃H₅₇O₆Tb, molecular weight: 708.73 g/mol) is a terbium(III) complex coordinated with three 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) ligands. This compound exists as a white to light-yellow crystalline powder with a melting point of 163–164°C . It is commercially available in purity grades ranging from 99% to 99.999%, with applications in materials science, catalysis, and optoelectronics due to its thermal stability and ligand robustness . The bulky tert-butyl substituents on the TMHD ligand enhance steric protection around the terbium center, influencing its reactivity and photophysical properties .

Propriétés

Numéro CAS |

15492-51-0 |

|---|---|

Formule moléculaire |

C33H57O6Tb |

Poids moléculaire |

708.7 g/mol |

Nom IUPAC |

terbium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

Clé InChI |

DIIXZXQKWUIOAN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Tb] |

SMILES canonique |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Tb+3] |

Origine du produit |

United States |

Méthodes De Préparation

Ligand Synthesis Techniques

The 2,2,6,6-tetramethylheptane-3,5-dione ligand is synthesized via base-catalyzed condensation of ketones. Two primary methods are documented:

Method 1: Pinacolone and Methyl Isobutyl Ketone Condensation

This approach reacts pinacolone (3,3-dimethyl-2-butanone) with methyl isobutyl ketone in the presence of potassium tert-butoxide (KOtBu) as a base. The reaction occurs in dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours. The bulky tert-butoxide base facilitates deprotonation, enabling nucleophilic attack and subsequent diketone formation.

Method 2: Methyl Pivalate and Formamide Condensation

An alternative route uses methyl pivalate and formamide under inert conditions. This method avoids ketone self-condensation by employing a controlled stoichiometry, though specific catalysts and temperatures remain unspecified in available literature.

Table 1: Comparison of Ligand Synthesis Methods

| Method | Reagents | Base | Solvent | Conditions |

|---|---|---|---|---|

| 1 | Pinacolone, methyl isobutyl ketone | KOtBu | DMF | 80–100°C, 12–24 hours |

| 2 | Methyl pivalate, formamide | Not specified | N/A | Inert atmosphere |

Terbium Complexation

The ligand is combined with terbium salts (e.g., TbCl₃ ) in a 3:1 molar ratio to ensure complete coordination. The reaction proceeds in DMF at 60–80°C, with stirring for 6–12 hours. The terbium ion’s high charge density (+3) and small ionic radius promote strong ligand binding, forming a stable octahedral complex.

Industrial Production Techniques

Industrial-scale synthesis prioritizes yield optimization and cost efficiency. Key adjustments from laboratory methods include:

-

Solvent Recovery Systems : DMF is distilled and reused to reduce waste.

-

Continuous Flow Reactors : These enhance reaction consistency and throughput compared to batch processing.

-

Advanced Purification : Fractional distillation under reduced pressure (10–20 mmHg) isolates the ligand at >98% purity, while recrystallization from hexane/ethanol mixtures removes residual metal impurities.

Table 2: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (flask) | Continuous flow |

| Solvent Management | Single-use | Recycled via distillation |

| Yield | 70–80% | 85–90% |

| Purity | 95–97% | >98% |

Reaction Mechanisms

Ligand Formation

The base deprotonates the α-carbon of the ketone, generating an enolate that attacks the carbonyl carbon of the second ketone. Subsequent elimination of water yields the β-diketone. For example, in Method 1:

-

Deprotonation :

-

Nucleophilic Attack :

-

Tautomerization :

The intermediate enol tautomerizes to the stable diketone form.

Terbium Coordination

Each diketone ligand binds terbium via two oxygen atoms (bidentate coordination). Three ligands saturate terbium’s coordination sphere, resulting in a neutral complex:

The steric bulk of the ligand’s methyl groups prevents dimerization, enhancing solubility in organic solvents.

Purification and Characterization

Distillation

Crude ligand is distilled at 120–130°C (0.5 mmHg) to separate high-boiling by-products. Terbium complexes are non-volatile and thus purified via recrystallization.

Recrystallization

The complex is dissolved in warm ethanol (50°C) and filtered to remove insoluble salts. Slow cooling to 4°C induces crystallization, yielding needle-like crystals.

Analytical Methods

-

Elemental Analysis : Confirms C, H, and Tb content within ±0.3% of theoretical values.

-

FT-IR Spectroscopy : Exhibits ν(C=O) at 1600–1620 cm⁻¹, shifted from free ligand (1700 cm⁻¹), confirming metal coordination.

-

Thermogravimetric Analysis (TGA) : Shows decomposition above 250°C, indicating thermal stability.

Challenges and Innovations

By-Product Management

Side reactions, such as ketone oligomerization, reduce yields. Solutions include:

-

Stoichiometric Base Use : Excess KOtBu increases enolate concentration, favoring diketone formation over aldol by-products.

-

Low-Temperature Quenching : Rapid cooling after reaction completion prevents retro-condensation.

Solvent-Free Synthesis

Recent studies explore mechanochemical methods (ball milling) to synthesize β-diketones without solvents, though terbium complexation still requires solution-phase steps.

Catalytic Applications

The complex’s Lewis acidity is exploited in esterification and polymerization catalysis, with turnover numbers (TON) exceeding 10⁴ in some systems.

Analyse Des Réactions Chimiques

2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Diketones.

Reduction Products: Alcohols.

Substitution Products: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Materials Science

1.1 Synthesis of Optical Films

Tb(TMHD)₃ is utilized in the metal-organic chemical vapor deposition (MOCVD) process for synthesizing terbium oxide films. These films exhibit unique optical properties that make them suitable for use in optoelectronic devices. The growth kinetics of these films have been studied to optimize their properties for specific applications .

1.2 Phosphors for Lighting Technologies

One of the most notable applications of Tb(TMHD)₃ is in the production of green phosphors used in trichromatic lighting technology. The compound's luminescent properties are harnessed to enhance the efficiency and color quality of lighting systems, making it integral to modern display technologies .

Photonics and Luminescence

2.1 Fluorescent Probes

Tb(TMHD)₃ is employed as a fluorescent probe in various analytical techniques due to its strong luminescence when excited by ultraviolet light. Its complexes with other compounds have been developed as sensitive detectors for pharmaceutical substances like sparfloxacin, demonstrating detection limits in the nanomolar range .

2.2 Single Molecule Magnets

Research has explored the coordination chemistry of terbium complexes for applications in single molecule magnets (SMMs). These materials are critical for advancements in quantum computing and high-density data storage due to their unique magnetic properties at the molecular level .

Analytical Chemistry

3.1 Ligands in Metal Complexes

Tb(TMHD)₃ serves as an ancillary ligand in the synthesis of various metal complexes, enhancing their stability and reactivity. For instance, it has been used to create α-aryl-β-diketones and diruthenium complexes, which have implications in catalysis and materials development .

3.2 Environmental Monitoring

The compound's ability to form stable complexes with environmental pollutants has led to its application in monitoring trace levels of hazardous substances. By utilizing Tb(TMHD)₃ in sensor designs, researchers can achieve selective detection of contaminants in environmental samples .

Case Studies

Mécanisme D'action

The mechanism of action of 2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form chelates with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through its oxygen atoms. This coordination stabilizes the metal ion and facilitates various chemical reactions. The molecular targets include metal ions such as lanthanides and transition metals, and the pathways involved include chelation and complex formation .

Comparaison Avec Des Composés Similaires

Lanthanide-TMHD Complexes

Lanthanide complexes with TMHD ligands are widely studied for their structural diversity and luminescent properties. Key comparisons include:

Key Findings :

- Coordination Flexibility : Despite differences in ionic radii (Tb³⁺: 1.04 Å; Eu³⁺: 1.07 Å; Dy³⁺: 1.03 Å), TMHD complexes of Tb, Eu, and Dy exhibit similar coordination numbers (7–9), suggesting that steric bulk of TMHD overrides ionic size effects .

- Luminescence : Terbium-TMHD shows intense green emission due to ⁵D₄→⁷F₅ transitions, whereas europium-TMHD emits red light (⁵D₀→⁷F₂), making them suitable for OLEDs and sensors . Dysprosium-TMHD has weaker emission, limiting optoelectronic utility .

Transition Metal-TMHD Complexes

TMHD is also employed in transition metal catalysis and nanoparticle synthesis:

Key Findings :

- Catalytic Efficiency : Co(TMHD)₂ achieves higher yields in alkene hydroperoxysilylation compared to Co(acac)₂ due to enhanced electron-withdrawing effects and steric protection .

- OLED Performance: Iridium complexes with TMHD ligands exhibit reduced non-radiative decay and improved quantum yields (e.g., (piq)₂Ir(TMHD) vs. (piq)₂Ir(acac)) due to suppressed ligand distortion .

TMHD vs. Other β-Diketonate Ligands

TMHD is structurally distinct from acetylacetonate (acac) and hexafluoroacetylacetonate (hfa):

Key Findings :

- Steric Protection : TMHD’s bulky tert-butyl groups prevent ligand dissociation in high-temperature applications (e.g., MOCVD precursors) .

- Electron Effects : TMHD’s moderate electron-withdrawing capability balances catalytic activity and stability, unlike hfa, which overly stabilizes metal centers, reducing reactivity .

Mechanochemical Reactivity

In solvent-free acylation reactions, TMHD demonstrates unique chemoselectivity:

| Entry | Ketone | Selectivity (O-acylation vs. C-acylation) | Base Compatibility |

|---|---|---|---|

| 5–6 | TMHD | Exclusive O-acylation | K₂CO₃, DMAP |

| 3–4 | Acetylacetone | Mixed O/C-acylation | K₂CO₃ only |

TMHD’s steric bulk directs reactions toward O-acylation, avoiding Fries rearrangements common with smaller diketones .

Activité Biologique

Terbium; 2,2,6,6-tetramethylheptane-3,5-dione (often referred to as Tb(TMHD)₃) is a coordination compound of terbium with significant implications in various fields including biochemistry and materials science. This article explores its biological activity, focusing on its properties, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₃₃H₅₇O₆Tb

- Molecular Weight : 708.73 g/mol

- Melting Point : 163-164 °C

- Density : Approximately 0.9 g/cm³

- CAS Number : 15492-51-0

Biological Activity Overview

Tb(TMHD)₃ exhibits notable biological activities primarily due to its ability to form stable complexes with biomolecules. Its applications range from drug delivery systems to imaging agents in medical diagnostics.

- Chelation Properties : The diketone structure of 2,2,6,6-tetramethylheptane-3,5-dione allows it to chelate metal ions effectively. This property is crucial for its role in various biochemical pathways and therapeutic applications.

- Radionuclide Applications : Terbium isotopes, particularly terbium-149, have been explored for targeted alpha therapy due to their decay properties that allow for localized treatment of tumors while minimizing damage to surrounding tissues .

Case Study: Terbium-149 in Cancer Therapy

A study demonstrated the efficacy of terbium-149 as a radiotherapeutic agent. In vivo experiments using xenografted mice showed promising tumor uptake when radiolabeled with DOTATATE, indicating its potential for targeted therapy . The study highlighted:

- Half-life : 4.1 hours

- Alpha emission energy : 3.98 MeV

- Therapeutic Index : Favorable due to minimal emission of harmful particles.

Complex Formation and Biological Interactions

Research indicates that Tb(TMHD)₃ forms complexes with various biomolecules including phosphine oxides and amines. These interactions can enhance the bioavailability and efficacy of therapeutic agents. A specific study noted the formation of stable complexes that improve drug delivery mechanisms .

Data Table: Properties and Biological Applications

| Property | Value |

|---|---|

| Molecular Weight | 708.73 g/mol |

| Melting Point | 163-164 °C |

| Density | ~0.9 g/cm³ |

| CAS Number | 15492-51-0 |

| Therapeutic Use | Targeted alpha therapy |

| Imaging Technique | Positron Emission Tomography |

Q & A

Basic: What synthetic methodologies are optimal for preparing terbium(III) complexes with TMHD?

Answer:

Terbium-TMHD complexes are typically synthesized via a ligand exchange reaction. A standard protocol involves:

Dissolving terbium chloride hexahydrate (TbCl₃·6H₂O) in ethanol.

Adding TMHD ligand in a 3:1 molar ratio (ligand:Tb³⁺) under stirring.

Adjusting pH to ~8–9 with NaOH to deprotonate the β-diketone and promote coordination.

Refluxing for 4–6 hours to ensure complete complexation.

Isculating the product via filtration and washing with cold ethanol .

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of Tb³⁺.

- Monitor reaction progress using UV-Vis spectroscopy to track ligand-to-metal charge transfer (LMCT) bands.

Basic: What analytical techniques are essential for characterizing Tb-TMHD complexes?

Answer:

A multi-technique approach is critical:

- Elemental Analysis: Confirm stoichiometry (e.g., Tb(TMHD)₃).

- FTIR: Detect shifts in C=O stretching frequencies (from ~1600 cm⁻¹ in free TMHD to ~1520 cm⁻¹ in coordinated form) .

- UV-Vis Spectroscopy: Identify LMCT transitions (e.g., 250–350 nm range).

- XRD: Resolve crystal structure and ligand geometry (e.g., distorted square-antiprismatic coordination) .

- EPR: Probe electronic structure; Tb³⁺ (4f⁸) is EPR-silent, but paramagnetic intermediates (e.g., Nb-TMHD analogs) show hyperfine splitting .

Advanced: How does TMHD enhance catalytic efficiency in copper-mediated cross-coupling reactions?

Answer:

TMHD acts as a Lewis acid co-catalyst in Cu(I/II)-mediated reactions (e.g., Ullmann-type ether synthesis):

Mechanistic Role:

- TMHD stabilizes Cu intermediates via β-diketone coordination, lowering activation energy.

- Accelerates oxidative addition of aryl halides to Cu centers by polarizing C–X bonds .

Experimental Optimization:

- Screen TMHD:Cu ratios (1:1 to 3:1) to balance catalytic activity vs. side reactions.

- Monitor reaction kinetics via GC-MS to identify optimal temperatures (e.g., 80–100°C) .

Advanced: How do wavelength-dependent photofragmentation patterns of Tb-TMHD complexes inform photochemical stability?

Answer:

Laser photoionization studies reveal:

- 355 nm Excitation: Dominant ligand loss (TMHD dissociation), producing Tb(TMHD)₂⁺ fragments.

- 266 nm Excitation: Metal-centered fragmentation (Tb–O bond cleavage) due to higher energy .

Data Contradiction Analysis: - Discrepancies in fragmentation pathways across studies may arise from:

- Beam conditions (vacuum vs. solution-phase).

- Excitation pulse duration (fs vs. ns lasers).

- Mitigation Strategy: Use time-resolved mass spectrometry to differentiate primary fragmentation from secondary reactions .

Advanced: What safety protocols are critical when handling TMHD in terbium complex synthesis?

Answer:

TMHD (H302, H315, H319) requires:

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hood use.

- Storage: Under nitrogen at ambient temperatures to prevent oxidation .

- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid releasing diketone vapors .

Advanced: How can EPR spectroscopy resolve structural ambiguities in TMHD-containing complexes?

Answer:

While Tb³⁺ is EPR-silent, analogs like Nb(TMHD)₂Cl₂ provide insights:

- Hyperfine Coupling: 93Nb (I = 9/2) splits signals into 10 peaks (A ≈ 149 G), confirming pseudo-D₂h symmetry .

- Distortion Analysis: Compare solution vs. solid-state EPR to distinguish intrinsic symmetry from packing effects .

Advanced: How can researchers address inconsistencies in photoluminescence quantum yields (PLQY) of Tb-TMHD complexes?

Answer:

PLQY variations arise from:

Ligand Sensitization Efficiency: TMHD’s triplet energy level must align with Tb³⁺’s ⁵D₄ state. Optimize via:

- Substituent tuning (e.g., fluorinated β-diketones).

- Auxiliary ligands (e.g., 2,2’-bipyridine) to suppress non-radiative decay .

Experimental Variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.